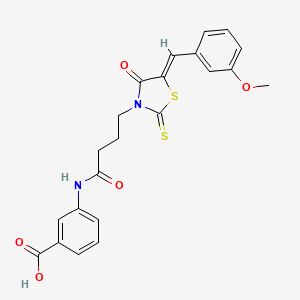
(Z)-3-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on available literature.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolidine ring
- An amide linkage
- A methoxybenzylidene moiety
- A benzoic acid derivative
This structural diversity suggests multiple potential interactions with biological targets.
Research indicates that compounds with similar structures often exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds related to thiazolidines have shown inhibitory effects on specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The thiazolidine derivatives are also known for their antimicrobial properties, which may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thiazole-based compounds, revealing significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported, suggesting that modifications to the thiazolidine structure can enhance antimicrobial potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 50 | Escherichia coli |
| This compound | TBD | TBD |
Note: Specific MIC values for the target compound were not found in the literature but are anticipated based on structural analogs.
Anticancer Activity
In vitro studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar scaffolds have been shown to activate caspase pathways, leading to cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 10 | Caspase activation |
| Study 2 | MCF-7 | 15 | Cell cycle arrest |
Case Studies
- Case Study on Thiazolidine Derivatives : A study published in ResearchGate explored the synthesis and evaluation of antimicrobial activities of thiazole-based chalcones. The results indicated that modifications significantly affected their biological activity, suggesting a similar trend may be observed with the target compound .
- Anticancer Potential : Another study highlighted the anticancer properties of thiazolidine derivatives, showing that they inhibited tumor growth in vivo models. The compound's ability to modulate key signaling pathways was noted as a critical factor in its efficacy .
Properties
IUPAC Name |
3-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-29-17-8-2-5-14(11-17)12-18-20(26)24(22(30)31-18)10-4-9-19(25)23-16-7-3-6-15(13-16)21(27)28/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,23,25)(H,27,28)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGISFXRXWKZMO-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














